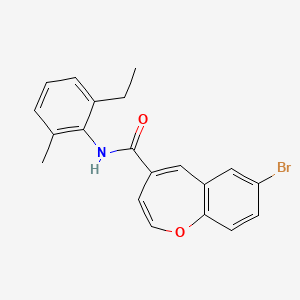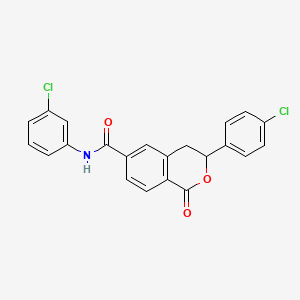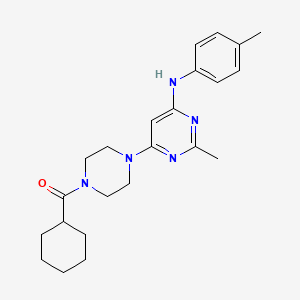
7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methyl group attached to a phenyl ring, which is further connected to a benzoxepine structure. The carboxamide group adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the benzoxepine ring.
Alkylation: Addition of the ethyl and methyl groups to the phenyl ring.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Regulation of temperature and pressure to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction: Interference with signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide include:
- 7-chloro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide
- 7-fluoro-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide
- 7-iodo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can enhance its ability to participate in certain types of chemical reactions and may also affect its interaction with biological targets.
Propriétés
Formule moléculaire |
C20H18BrNO2 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
7-bromo-N-(2-ethyl-6-methylphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18BrNO2/c1-3-14-6-4-5-13(2)19(14)22-20(23)15-9-10-24-18-8-7-17(21)12-16(18)11-15/h4-12H,3H2,1-2H3,(H,22,23) |
Clé InChI |
YEJOGRNESLQQCU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide](/img/structure/B11334896.png)
![5-(4-methylphenyl)-3-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11334897.png)

![5-(4-Acetylpiperazin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11334915.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11334922.png)
![Methyl 2-chloro-5-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11334923.png)
![3-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11334943.png)
![{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(phenyl)methanone](/img/structure/B11334948.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11334956.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11334960.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)furan-2-carboxamide](/img/structure/B11334961.png)
![Ethyl 2-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11334970.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11334973.png)
